molecular formula C8H11BrN2O B11794352 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11794352
M. Wt: 231.09 g/mol
InChI Key: DAARSIDFPMRJFS-UHFFFAOYSA-N
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Description

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a bromine atom at the 4th position, a butyl group at the 1st position, and an aldehyde group at the 3rd position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

The synthesis of 4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 1-butyl-1H-pyrazole, followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formylation reagents such as Vilsmeier-Haack reagent for the aldehyde introduction.

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-Bromo-1-butyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

4-bromo-1-butylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H11BrN2O/c1-2-3-4-11-5-7(9)8(6-12)10-11/h5-6H,2-4H2,1H3

InChI Key

DAARSIDFPMRJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C=O)Br

Origin of Product

United States

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